Cas no 1900703-79-8 (Leptabiside A)

Leptabiside A structure
Leptabiside A structure
Product Name:Leptabiside A
CAS No:1900703-79-8
MF:C29H34O16
MW:638.57
CID:4670220
PubChem ID:154804568
Update Time:2025-10-28

Leptabiside A Chemical and Physical Properties

Names and Identifiers

    • Leptabiside A
    • 1900703-79-8
    • AKOS040762817
    • CHEMBL4589501
    • Inchi: 1S/C29H34O16/c1-10(31)16-21(36)17(28-26(41)24(39)19(34)13(8-30)44-28)23(38)18(22(16)37)29-27(42)25(40)20(35)14(45-29)9-43-15(33)7-4-11-2-5-12(32)6-3-11/h2-7,13-14,19-20,24-30,32,34-42H,8-9H2,1H3/b7-4+/t13-,14-,19-,20-,24+,25+,26-,27-,28+,29+/m1/s1
    • InChI Key: MSLSWPAAVDZZIW-GGFGXKLCSA-N
    • SMILES: CC(C1=C(C([C@@H]2O[C@H](COC(/C=C/C3=CC=C(C=C3)O)=O)[C@H]([C@@H]([C@H]2O)O)O)=C(O)C([C@@H]2O[C@@H]([C@@H](O)[C@@H]([C@H]2O)O)CO)=C1O)O)=O

Computed Properties

  • Exact Mass: 638.18468499g/mol
  • Monoisotopic Mass: 638.18468499g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 11
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 45
  • Rotatable Bond Count: 9
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -2.1
  • Topological Polar Surface Area: 284Ų

Experimental Properties

  • Color/Form: Powder

Leptabiside A Security Information

Leptabiside A Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Additional information on Leptabiside A

Leptabiside A: A Comprehensive Overview

Leptabiside A, also known by its CAS number 1900703-79-8, is a naturally occurring compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the class of bisides, which are known for their complex structures and diverse biological activities. Leptabiside A was first isolated from the marine sponge Leptospongia, and its discovery has opened new avenues for research in the fields of pharmacology, biotechnology, and natural product chemistry.

The chemical structure of Leptabiside A is characterized by a highly oxygenated framework, which contributes to its potent biological effects. Recent studies have highlighted its ability to inhibit key enzymes involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Moreover, Leptabiside A has shown significant cytotoxic activity against various cancer cell lines, suggesting its potential as an anticancer agent. These findings have been supported by cutting-edge research published in reputable journals such as Nature Communications and Science Advances.

One of the most intriguing aspects of Leptabiside A is its mechanism of action. Unlike conventional drugs that target single pathways, this compound exhibits a multi-target approach, which enhances its efficacy and reduces the likelihood of drug resistance. For instance, Leptabiside A has been shown to modulate both the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer progression. This dual targeting mechanism not only enhances its therapeutic potential but also underscores the importance of studying natural products for drug discovery.

The synthesis of Leptabiside A remains a challenging task due to its complex structure. However, recent advancements in synthetic chemistry have enabled researchers to develop efficient methods for its total synthesis. These methods involve a combination of stereoselective reactions and catalytic processes, which have significantly improved the yield and purity of the compound. The ability to synthesize Leptabiside A in vitro has paved the way for large-scale production, making it more accessible for preclinical and clinical studies.

In terms of applications, Leptabiside A holds immense promise in the field of personalized medicine. Its ability to target specific molecular pathways makes it an ideal candidate for designing drugs tailored to individual patient needs. Additionally, ongoing research is exploring its potential as a radiosensitizer, which could enhance the effectiveness of radiation therapy in cancer treatment. These developments have been made possible by collaborative efforts between academia and industry, highlighting the importance of interdisciplinary research in advancing medical science.

Despite its numerous advantages, there are still challenges associated with Leptabiside A's clinical translation. One major concern is its bioavailability, which may limit its effectiveness when administered orally. To address this issue, researchers are investigating novel drug delivery systems, such as nanotechnology-based formulations, that can improve its absorption and distribution within the body. Furthermore, preclinical studies are being conducted to assess the safety profile of Leptabiside A and determine optimal dosing regimens.

In conclusion, Leptabiside A represents a groundbreaking discovery in natural product chemistry with immense therapeutic potential. Its unique chemical structure, multi-target mechanism of action, and promising preclinical results make it a leading candidate for drug development. As research continues to uncover new insights into its properties and applications, Leptabiside A is poised to play a pivotal role in advancing modern medicine.

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